molecular formula C5H6N4S B1595854 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 59682-60-9

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B1595854
CAS No.: 59682-60-9
M. Wt: 154.2 g/mol
InChI Key: HZCRMZYIXZYCGX-UHFFFAOYSA-N
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Description

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable nitrile compound. One common method is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by the substitution of the ester group with a nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions such as temperature control, solvent selection, and purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with biological molecules through its thiol and nitrile groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is unique due to the presence of both a thiol and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRMZYIXZYCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352490
Record name 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59682-60-9
Record name 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
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2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
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2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
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2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

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